molecular formula C12H11F3O3 B13258548 6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B13258548
M. Wt: 260.21 g/mol
InChI Key: INPDIDJPNGKUBM-UHFFFAOYSA-N
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Description

6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a benzopyran-derived carboxylic acid featuring a methyl group at the 6-position and a trifluoromethyl (CF₃) substituent at the 2-position of the dihydrobenzopyran scaffold. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety contributes to hydrogen bonding and solubility.

Properties

Molecular Formula

C12H11F3O3

Molecular Weight

260.21 g/mol

IUPAC Name

6-methyl-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C12H11F3O3/c1-6-2-3-9-7(4-6)5-8(11(16)17)10(18-9)12(13,14)15/h2-4,8,10H,5H2,1H3,(H,16,17)

InChI Key

INPDIDJPNGKUBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(C(C2)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid typically involves the following steps:

    Formation of the Benzopyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide (CO2) or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOCH3 in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzopyrans.

Scientific Research Applications

6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid family, which has been explored for diverse biological activities. Below is a detailed comparison with analogs from literature and commercial catalogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS or Catalog ID) Substituents Molecular Weight Key Features/Applications
6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 6-CH₃, 2-CF₃, 3-COOH Not reported High lipophilicity; potential CNS/anti-inflammatory applications
6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (EN300-207903) 6-F, 8-F, 3-COOH 170.13 Enhanced polarity; used in fluorinated probe synthesis
7-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (EN300-210116) 7-Cl, 3-COOH 141.08 Moderate lipophilicity; scaffold for antimicrobial agents
5-Bromo-6-chloropyridine-2-carboxylic acid (EN300-207675) Pyridine core, 5-Br, 6-Cl, 2-COOH 214.17 Halogenated heterocycle; kinase inhibitor intermediate
6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid Pyrazole core, 3-CF₃-benzyl, 3-COOH Not reported Anti-proliferative activity (prostate cancer via mTOR inhibition)

Key Observations

Substituent Effects on Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity compared to fluoro (EN300-207903) or chloro (EN300-210116) analogs. This may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies.

Biological Activity Trends :

  • Fluorinated benzopyrans (e.g., EN300-207903) are often used in PET tracer development due to fluorine’s isotopic properties, whereas chloro-substituted analogs (EN300-210116) are prioritized for antimicrobial screening .
  • The pyrazole-carboxylic acid analog () demonstrates that trifluoromethyl groups paired with heterocyclic cores (pyrazole vs. benzopyran) can yield distinct biological profiles, such as autophagy induction in cancer cells .

Carboxylic Acid Positioning :

  • The 3-carboxylic acid group in benzopyrans is critical for hydrogen bonding with target proteins (e.g., cyclooxygenase or ion channels). Substitution at the 6- or 7-position (methyl, halogen) modulates steric and electronic interactions with binding pockets.

Biological Activity

6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid is a compound belonging to the benzopyran class, characterized by a bicyclic structure that includes a fused benzene and pyran ring. Its molecular formula is C12H11F3O2, with a molecular weight of approximately 246.18 g/mol. The trifluoromethyl group enhances its chemical stability and potential biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure

The compound's structure can be visualized as follows:

Chemical Structure C12H11F3O2\text{Chemical Structure }C_{12}H_{11}F_3O_2

Biological Activities

Research indicates that 6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid exhibits several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that this compound may interact with enzymes involved in oxidative stress pathways, potentially modulating their activity and providing protective effects against oxidative damage.
  • Antimicrobial Properties : Similar compounds in the benzopyran family have demonstrated antimicrobial activities. The presence of the trifluoromethyl group may enhance these properties, making it an interesting candidate for further exploration as an antimicrobial agent .
  • Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory activities, which could be attributed to their ability to inhibit pro-inflammatory cytokines and pathways .
  • Anticancer Potential : Some derivatives of benzopyrans have been investigated for their anticancer properties, suggesting that 6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid may also possess similar activities worth exploring through further studies .

Synthesis Methods

The synthesis of 6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid can be achieved through various organic synthesis methods. These include:

  • Condensation Reactions : Utilizing appropriate aldehydes and ketones to form the benzopyran structure.
  • Fluorination Reactions : Introducing the trifluoromethyl group through electrophilic fluorination techniques.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
6-Methyl-3,4-dihydro-2H-benzopyran-3-carbaldehydeC11H10O2Contains an aldehyde group instead of a carboxylic acid.
6-Fluoro-3,4-dihydro-2H-benzopyran-2-carboxylic acidC11H9F O2Features a fluorine atom; different functional group positioning.
7-Methoxy-2-(trifluoromethyl)-3,4-dihydro-2H-benzopyranC12H11F3OContains a methoxy group; different position for trifluoromethyl substitution.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of benzopyran derivatives. For instance:

  • Antimicrobial Activity Study : A study on related coumarin derivatives revealed significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, suggesting that the trifluoromethyl substitution could enhance similar activities in 6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid .
  • Oxidative Stress Modulation : Investigations into the interactions of this compound with biological targets have shown potential modulation of oxidative stress pathways, indicating its role in cellular protection mechanisms against free radical damage.

Q & A

Q. What are the common synthetic routes for 6-Methyl-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step strategies, including:
  • Palladium-catalyzed coupling : For introducing trifluoromethyl groups or aryl substituents (e.g., amination of brominated intermediates using Pd catalysts) .
  • Ester hydrolysis : Conversion of methyl esters to carboxylic acids via base-mediated hydrolysis (e.g., LiOH·H₂O), followed by acidification .
  • Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines, with HCl-mediated deprotection .

Q. How is the structure of this compound confirmed after synthesis?

  • Methodological Answer : Structural validation employs:
  • Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns and ring structures (e.g., benzopyran core and trifluoromethyl group positioning) .
  • Infrared (IR) Spectroscopy : Identification of carboxylic acid (-COOH) and C-F stretches .
  • Mass Spectrometry (MS) : Verification of molecular weight and fragmentation patterns .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer :
  • Solubility : Test in polar aprotic solvents (e.g., THF, DMF) due to the carboxylic acid moiety. Adjust pH for aqueous solubility .
  • Stability : Store under inert conditions (argon/vacuum) to prevent hydrolysis or oxidation. Monitor degradation via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, XPhos) for coupling efficiency .
  • Temperature Control : Lower temperatures (0–5°C) for NaH-mediated reactions to minimize side products .
  • Purification : Use column chromatography with gradients (e.g., hexane/EtOAc) or recrystallization for high-purity isolation .

Q. What strategies resolve discrepancies in spectroscopic data between synthesized batches?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/IR data with intermediates (e.g., methyl esters or Boc-protected precursors) to trace inconsistencies .
  • Isomer Analysis : Use chiral HPLC or NOESY NMR to rule out stereochemical variations .
  • Reaction Monitoring : Employ LC-MS to detect side reactions (e.g., over-fluorination or ring-opening) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in downstream functionalization?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The -CF₃ group deactivates the benzopyran ring, directing electrophilic substitution to specific positions.
  • Stability : Fluorine’s inductive effect enhances acid stability but may reduce nucleophilic attack susceptibility .
  • Experimental Design : Use DFT calculations to predict reactive sites and validate with regioselective substitution reactions .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :
  • Batch Consistency : Optimize stoichiometry and solvent volumes (e.g., THF ratios for NaH reactions) to avoid exothermic side reactions .
  • Cost-Efficiency : Replace expensive catalysts (e.g., Pd) with Ni-based alternatives where feasible .
  • Safety : Implement controlled addition of reactive reagents (e.g., NaH) to prevent thermal runaway .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, dose ranges) .
  • Mechanistic Studies : Use knockout models or inhibitors (e.g., autophagy inhibitors) to isolate pathways (e.g., mTOR/p70S6K) .
  • Meta-Analysis : Compare structural analogs (e.g., pyrazole-carboxylic acids) to identify activity trends .

Q. Why might different synthetic routes produce varying purity levels, and how can this be resolved?

  • Methodological Answer :
  • Byproduct Analysis : Use GC-MS or HPLC to identify impurities (e.g., unreacted intermediates or degradation products) .
  • Crystallization Optimization : Adjust solvent polarity (e.g., EtOH/H₂O mixtures) to enhance crystal lattice formation .
  • Quality Control : Implement in-process checks (e.g., TLC) at each synthesis step .

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